An In-depth Technical Guide to (3-Methylbutyl)(1-phenylpropyl)amine: Physicochemical Properties and Molecular Structure
An In-depth Technical Guide to (3-Methylbutyl)(1-phenylpropyl)amine: Physicochemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylbutyl)(1-phenylpropyl)amine, also known as N-isoamyl-1-phenylpropylamine, is a secondary amine belonging to the broader class of phenethylamines. While not as extensively studied as some of its structural relatives like amphetamine, its molecular architecture suggests potential applications in medicinal chemistry and pharmacology. The presence of a chiral center and the combination of aromatic and aliphatic moieties make it a compound of interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed analysis of its molecular structure, and standardized protocols for its synthesis and characterization.
Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage data from structurally similar compounds and established principles of organic chemistry to provide a robust theoretical framework. This approach allows for a scientifically grounded understanding of the compound's behavior and provides a strong foundation for future experimental work.
Molecular Structure and Stereochemistry
The molecular structure of (3-Methylbutyl)(1-phenylpropyl)amine is characterized by a central nitrogen atom bonded to a 1-phenylpropyl group and a 3-methylbutyl (isoamyl) group.
Key Structural Features:
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1-Phenylpropyl Group: This group contains a chiral center at the carbon atom attached to both the phenyl ring and the nitrogen atom. This means the compound can exist as two enantiomers, (R)- and (S)-(3-Methylbutyl)(1-phenylpropyl)amine. The specific stereochemistry will significantly influence its biological activity and interaction with chiral environments such as receptors and enzymes.
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3-Methylbutyl (Isoamyl) Group: This branched alkyl chain contributes to the lipophilicity of the molecule.
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Secondary Amine: The nitrogen atom is a secondary amine, which can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. This functional group is crucial for its acid-base properties and potential salt formation.
The presence of bulky groups around the nitrogen atom may introduce steric hindrance, influencing its reactivity and conformational preferences.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and experimentally determined properties of (3-Methylbutyl)(1-phenylpropyl)amine and its key structural analogs.
| Property | (3-Methylbutyl)(1-phenylpropyl)amine (Predicted) | Amphetamine | Isoamylamine | 1-Phenyl-1-propanone |
| Molecular Formula | C₁₄H₂₃N | C₉H₁₃N[1] | C₅H₁₃N | C₉H₁₀O[2][3] |
| Molecular Weight | 205.34 g/mol | 135.21 g/mol [1][4] | 87.16 g/mol [5] | 134.18 g/mol [3] |
| Boiling Point | ~250-270 °C | 200-203 °C[1] | 95-97 °C[6][7] | 218 °C[2][3][8] |
| Melting Point | Not available | -98 °C | -60 °C[7] | 17-19 °C[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Amphetamine base is insoluble in water; the sulfate salt is soluble in water.[9] | Soluble in water, propylene glycol, glycerin, oils.[6][5] | Insoluble in water; soluble in organic solvents.[2] |
| pKa (of conjugate acid) | ~10-11 | 9.9[10] | Not available | Not applicable |
| LogP | ~3.5-4.0 | 1.8[11] | 1.69[7] | 2.19[12] |
Rationale for Predicted Properties:
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Boiling Point: The predicted boiling point is significantly higher than its precursors, amphetamine and isoamylamine, due to its increased molecular weight and van der Waals forces.
-
Solubility: The large, nonpolar alkyl and phenyl groups are expected to dominate the molecule's character, leading to low water solubility. As a base, its solubility in aqueous solutions will increase at acidic pH due to the formation of the more soluble protonated ammonium salt.
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pKa: The pKa of the conjugate acid is predicted to be in the typical range for secondary alkylamines.
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LogP: The octanol-water partition coefficient (LogP) is predicted to be significantly higher than its smaller analogs, indicating greater lipophilicity. This is a critical parameter for predicting membrane permeability and potential for CNS penetration.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized (3-Methylbutyl)(1-phenylpropyl)amine.
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets for the aromatic protons of the phenyl group, a multiplet for the methine proton at the chiral center, and distinct signals for the protons of the isoamyl and propyl groups.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the two alkyl chains.
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 205. Key fragmentation patterns would include cleavage alpha to the nitrogen atom, leading to fragments corresponding to the loss of a propyl or isoamyl group, and the formation of a stable benzylic cation.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring.
Experimental Protocols
Synthesis via Reductive Amination
The most direct and efficient method for the synthesis of (3-Methylbutyl)(1-phenylpropyl)amine is through reductive amination.[13][14][15] This one-pot reaction involves the formation of an imine intermediate from 1-phenyl-1-propanone and isoamylamine, followed by its reduction to the target secondary amine.
Caption: Reductive amination workflow for the synthesis of (3-Methylbutyl)(1-phenylpropyl)amine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 1-phenyl-1-propanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added isoamylamine (1.1 eq).
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Imine Formation: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. The reaction is stirred at room temperature.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. This reducing agent is selective for the imine in the presence of the ketone.[14]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure (3-Methylbutyl)(1-phenylpropyl)amine.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the gold standard for the experimental determination of LogP.[16][17][18]
Caption: Experimental workflow for LogP determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the layers to separate.
-
Sample Preparation: A known amount of (3-Methylbutyl)(1-phenylpropyl)amine is dissolved in one of the phases.
-
Partitioning: A measured volume of the solution is combined with a measured volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[19]
Conclusion
(3-Methylbutyl)(1-phenylpropyl)amine is a chiral secondary amine with physicochemical properties that suggest it is a lipophilic compound with low aqueous solubility. Its synthesis can be readily achieved through reductive amination. The theoretical and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and its potential applications. The detailed protocols for synthesis and characterization will enable the generation of high-purity material for biological evaluation and further SAR studies.
References
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AMPHETAMINE. (2005, May 5). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Retrieved from [Link]
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1-Phenyl-1-propanone. (n.d.). In PubChem. Retrieved from [Link]
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Showing Compound 1-Phenyl-1-propanone (FDB010567). (2010, April 8). FooDB. Retrieved from [Link]
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Isoamylamine. (n.d.). In PubChem. Retrieved from [Link]
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Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Bergstrom, C. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Synthesis of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
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Abramov, M. (2018). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
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Valiya, V. K., & Dulf, F. V. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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